4-(2-methylphenoxy)butanoic Acid
Overview
Description
4-(2-methylphenoxy)butanoic Acid is a chemical compound with the CAS Number: 24331-07-5 . It has a molecular weight of 194.23 and is a monocarboxylic acid that is butyric acid substituted by a 2-methylphenoxy group .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 28 bonds; 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 194.23 . It has a melting point of 76-78 degrees Celsius . The compound is a powder at room temperature .The compound is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Scientific Research Applications
Sorption and Environmental Behavior
4-(2-methylphenoxy)butanoic acid, as part of the broader class of phenoxy herbicides, has been studied for its sorption to soil, organic matter, and minerals. These compounds, including 4-(2,4-dichlorophenoxy)butyric acid and related molecules, exhibit significant sorption behaviors influenced by soil parameters such as pH, organic carbon content, and iron oxides. This process is crucial for understanding the environmental fate and mobility of such compounds, suggesting that soil organic matter and iron oxides are key sorbents for phenoxy herbicides (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment and Environmental Impact
The pesticide industry's wastewater, which includes 4-(2,4-dichlorophenoxy) butyric acid among other compounds, poses a significant environmental challenge. Studies have shown that biological processes and granular activated carbon are effective in removing up to 80-90% of these compounds, suggesting a pathway for mitigating their environmental impact. This information is vital for the development of strategies to manage pesticide contamination in water sources (Goodwin, Carra, Campo, & Soares, 2018).
Mechanism of Action
Target of Action
4-(2-Methylphenoxy)butanoic Acid, also known as MCPB, is a phenoxybutyric herbicide . It is primarily targeted towards broadleaf annual and perennial weeds including Canadian thistle, buttercup, mustard, purslane, ragweed, common lambsquarters, pigweed, smartweed, sowthistle, and morning glory . The compound acts on these targets to control their growth and proliferation.
Mode of Action
MCPB is selective and systemic. It is absorbed by the leaves and roots of the target plants and is translocated throughout the plant . MCPB acts as a synthetic auxin , a type of plant hormone that is essential for plant body development. By mimicking this hormone, MCPB disrupts the normal growth patterns of the plant, leading to its death .
Biochemical Pathways
In susceptible plants, MCPB undergoes beta-oxidation to MCPA, which is subsequently degraded to 4-chloro-2-methylphenol . This is followed by ring hydroxylation and ring opening . These biochemical transformations disrupt the normal metabolic pathways of the plant, leading to harmful downstream effects that ultimately result in the death of the plant .
Result of Action
The molecular and cellular effects of MCPB’s action result in the disruption of normal plant growth and development. By mimicking the plant hormone auxin, MCPB causes uncontrolled and abnormal growth, which eventually leads to the death of the plant . This makes MCPB an effective herbicide for controlling the growth of broadleaf weeds.
Action Environment
The action, efficacy, and stability of MCPB can be influenced by various environmental factors. For instance, MCPB is moderately mobile in the environment and can move through soil . This mobility allows MCPB to be absorbed by the roots of plants, increasing its efficacy. Environmental factors such as soil type, temperature, and rainfall can affect the mobility and stability of mcpb, potentially impacting its effectiveness as a herbicide .
Properties
IUPAC Name |
4-(2-methylphenoxy)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9-5-2-3-6-10(9)14-8-4-7-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRHHSGEXXURMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364632 | |
Record name | 4-(2-methylphenoxy)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24331-07-5 | |
Record name | 4-(2-methylphenoxy)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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